4-Heptylbenzaldehyde
Overview
Description
4-Heptylbenzaldehyde is an organic compound with the molecular formula C14H20O It consists of a benzene ring substituted with a heptyl group (a seven-carbon alkyl chain) and an aldehyde group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylbenzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-heptyltoluene using manganese dioxide in dichloromethane at room temperature. The reaction typically proceeds for about two hours to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-heptylbenzoic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-heptylbenzyl alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 4-Heptylbenzoic acid.
Reduction: 4-Heptylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Heptylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving the interaction of aldehydes with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Heptylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. This reactivity is crucial in its applications in organic synthesis and potential biological effects .
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde, lacking the heptyl group.
4-Methylbenzaldehyde: Contains a methyl group instead of a heptyl group.
4-Octylbenzaldehyde: Contains an octyl group, differing by one carbon atom from 4-Heptylbenzaldehyde.
Uniqueness: this compound is unique due to the presence of the heptyl group, which imparts distinct physical and chemical properties compared to its shorter or longer alkyl chain analogs. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
4-heptylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFVBFVDDUPPNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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